

Comprehensive Application Notes and Protocols: Mass Spectrometry Analysis of Osmanthuside H

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Compound Focus: Osmanthuside H

CAS No.: 149155-70-4

Cat. No.: S579123

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Introduction

Osmanthuside H is a biologically active phenylethanoid glycoside compound identified in various medicinal plants, including *Ligustrum lucidum* Ait. (Oleaceae family) and *Osmanthus fragrans* roots. This compound has garnered significant interest in natural product research and drug development due to its potential therapeutic applications. **Mass spectrometry techniques**, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS), have emerged as powerful analytical tools for the identification, characterization, and quantification of **Osmanthuside H** in complex plant matrices. These advanced analytical methods provide researchers with high sensitivity, selectivity, and accuracy when studying this compound, enabling comprehensive analysis of its structural features and fragmentation behavior. The following application notes detail established protocols for **Osmanthuside H** analysis, providing researchers in natural product chemistry and drug development with validated methodologies for their investigative work [1] [2].

The significance of **Osmanthuside H** extends beyond its botanical origins to its potential pharmacological applications. As part of the **phenylethanoid glycosides** class, it shares structural characteristics with other biologically active compounds such as acteoside, isoacteoside, and verbascoside. The analytical protocols

presented herein have been optimized to address the challenges inherent in natural product analysis, including compound separation in complex mixtures, structural identification, and accurate quantification. These methods have been successfully applied to various research scenarios, from quality control of herbal medicines to metabolomic studies investigating the biosynthetic pathways of bioactive plant compounds [1] [2].

Structural Identification and Characterization

Mass Spectrometry Data

The structural characterization of **Osmanthuside H** relies heavily on mass spectrometric analysis, which provides precise molecular weight information and characteristic fragmentation patterns. The following table summarizes the key mass spectrometric features of **Osmanthuside H**:

Table 1: Mass Spectrometric Characteristics of **Osmanthuside H**

Analysis Mode	Precursor Ion [M-H] ⁻ (m/z)	Product Ions (m/z)	Collision Energy (V)	Instrumentation
Negative ESI	431.1558	299, 119	-40 to -55	UPLC-ESI-Q-TOF-MS
Negative ESI	431.16	299, 269, 119	-40 with -15 spread	HPLC-MS/MS

The **fragmentation pattern** of **Osmanthuside H** reveals distinctive cleavage sites that provide structural information. The mass spectrum typically shows a deprotonated molecular ion [M-H]⁻ at m/z 431.1558, which fragments to yield a key product ion at m/z 299 through the neutral loss of an **apiofuranosyl group** (132 Da). This subsequent fragment at m/z 299 then further dissociates to produce an ion at m/z 119, corresponding to the loss of the glucoside moiety. This characteristic fragmentation pathway serves as a diagnostic tool for confirming the identity of **Osmanthuside H** in complex mixtures and distinguishes it from other structurally related phenylethanoid glycosides [1].

Structural Characterization

The structural elucidation of **Osmanthuside H** through mass spectrometry provides information about its **glycosidic composition** and **molecular formula**. Based on high-resolution mass spectrometric data, the elemental composition of **Osmanthuside H** is determined to be $C_{19}H_{28}O_{11}$, with exact mass measurements confirming this molecular formula. The presence of both apiofuranosyl and glucosyl moieties in its structure creates a distinctive fragmentation signature that differentiates it from other phenylethanoid glycosides. The identification of these sugar units through their characteristic mass losses (132 Da for apiofuranose and 162 Da for glucose) provides crucial structural insights that facilitate the compound's characterization without the need for isolation in pure form, making mass spectrometry an indispensable tool for rapid identification in complex plant extracts [1].

Quantitative Analysis

Extraction Methods

Efficient extraction of **Osmanthuside H** from plant materials requires optimized protocols to ensure maximum recovery and analytical accuracy. The following table outlines the validated extraction parameters:

Table 2: Extraction Parameters for **Osmanthuside H** from Plant Materials

Parameter	Specification	Conditions
Plant Material	Dried and powdered roots	Particle size: 0.5-1.0 mm sieve
Extraction Solvent	60-80% methanol in water	12 mL solvent per 0.1 g plant material
Extraction Method	Ultrasonic bath extraction	45 minutes at room temperature
Sample Preparation	Membrane filtration	0.22 µm pore size
Dilution	50 µL extract + 950 µL methanol	1:20 dilution factor

The **extraction efficiency** of **Osmanthuside H** depends critically on solvent composition, with aqueous methanol solutions (60-80%) demonstrating optimal recovery from plant matrices. The extraction time of 45 minutes in an ultrasonic bath provides complete extraction without significant compound degradation. The dilution step prior to analysis serves to minimize matrix effects that can influence ionization efficiency in mass spectrometric detection. This extraction protocol has been successfully applied to various plant materials, including *Osmanthus fragrans* roots and *Ligustrum lucidum* fruits, with consistent performance across matrices [2] [1].

MS Analysis Parameters

Quantitative analysis of **Osmanthuside H** requires carefully optimized mass spectrometric conditions to ensure sensitivity, specificity, and reproducibility. The following instrumental parameters have been validated for accurate quantification:

Table 3: Optimized UPLC-ESI-Q-TOF-MS Parameters for **Osmanthuside H** Analysis

Parameter	Setting	Alternative Configuration
Chromatography		
Column	Waters HSS T3 (100 × 2.1 mm, 1.8 μm)	Sepax BR-C18 (100 mm × 2.1 mm, 3 μm)
Mobile Phase	Water (0.1% formic acid) : Acetonitrile (0.1% formic acid)	Water : Acetonitrile with 0.1% formic acid
Gradient Program	0-12 min: 0-95% B; 13.1-17 min: 100% A	0-20 min: 12%-45% B; 20-25 min: 95% B
Flow Rate	0.3 mL/min	0.2 mL/min
Mass Spectrometry		
Ionization Mode	ESI Negative	ESI Negative
Spray Voltage	-2,800 V	-4,500 V

Parameter	Setting	Alternative Configuration
Sheath Gas Pressure	40 arb	35 psi (curtain gas)
Aux Gas Pressure	10 arb	50 psi (nebulizer gas)
Ion Transfer Tube Temp	320°C	350°C

The **multiple reaction monitoring (MRM)** transitions for **Osmanthuside H** quantification typically monitor the transition from m/z 431.2 to 299.1, which provides optimal sensitivity and specificity. For confirmation purposes, additional transitions such as 431.2 to 119.0 may be monitored. The use of **formic acid** as a mobile phase additive enhances ionization efficiency in negative ESI mode through promoting proton dissociation, thereby increasing the abundance of the $[M-H]^-$ ion and improving overall method sensitivity. These optimized parameters have demonstrated robust performance across different instrument platforms, facilitating method transfer between laboratories [1] [2] [3].

Experimental Protocols

Sample Preparation Protocol

Principle: This protocol describes the standardized procedure for preparing plant samples for **Osmanthuside H** analysis, ensuring extraction efficiency, reproducibility, and compatibility with subsequent UPLC-MS analysis.

Materials and Reagents:

- Plant material (dried roots of *Osmanthus fragrans* or fruits of *Ligustrum lucidum*)
- HPLC-grade methanol (Fisher Scientific)
- HPLC-grade water (Wahaha Group Co., Ltd.)
- Formic acid (Aladdin Reagent Co., Ltd.)
- 0.22 μ m membrane filters (nylon)

Procedure:

- **Plant Material Preparation:**

- Dry fresh plant material in an oven at 60°C until constant weight.
- Pulverize the dried material using a mechanical grinder to obtain a homogeneous powder.
- Pass the powder through a 0.5-1.0 mm sieve to ensure uniform particle size.

- **Extraction:**

- Precisely weigh 0.1 g of plant powder into a 15 mL conical tube.
- Add 12 mL of 60% methanol in water (v/v) to the tube.
- Place the tube in an ultrasonic bath and extract for 45 minutes at room temperature.
- Centrifuge the extract at 10,000 × g for 10 minutes to separate particulate matter.

- **Sample Cleanup:**

- Transfer the supernatant to a new tube and filter through a 0.22 µm membrane filter.
- Pipette 50 µL of the filtered extract and dilute with 950 µL of methanol (1:20 dilution).
- Transfer the diluted sample to an LC vial for analysis.

Quality Control:

- Include a procedural blank (extraction without plant material) with each batch.
- Prepare quality control samples by spiking known amounts of standard into plant matrix.
- Analyze samples in triplicate to ensure method precision.

Troubleshooting:

- If matrix effects are observed, further dilution (1:50) is recommended.
- If peak shape is suboptimal, consider using a smaller injection volume (1 µL instead of 2 µL).
- If recovery is low, increase extraction time to 60 minutes or perform a second extraction [2] [1].

UPLC-ESI-Q-TOF-MS Analysis Protocol

Principle: This protocol details the operational parameters for the separation, detection, and identification of **Osmanthuside H** using UPLC-ESI-Q-TOF-MS, leveraging high-resolution mass accuracy for confident compound identification.

Materials and Equipment:

- UPLC system (Waters Acquity UPLC I-Class or equivalent)

- Q-TOF mass spectrometer (Xevo G2-S QTOF or equivalent)
- Analytical column: Waters HSS T3 (100 × 2.1 mm, 1.8 μm) or equivalent
- Mobile phases: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid

Instrument Setup:

- **Chromatographic Conditions:**

- Column temperature: 40°C
- Flow rate: 0.3 mL/min
- Injection volume: 2 μL
- Autosampler temperature: 10°C
- Gradient program:
 - 0-1 min: 0% B (isocratic)
 - 1-12 min: 0-95% B (linear gradient)
 - 12-13 min: 95% B (isocratic)
 - 13-13.1 min: 95-0% B (linear gradient)
 - 13.1-17 min: 0% B (re-equilibration)

- **Mass Spectrometric Conditions:**

- Ionization mode: Electrospray ionization (ESI) negative
- Data acquisition: MS^E mode (low and high collision energy)
- Mass range: 70-1050 m/z
- Scan time: 0.2 seconds
- Source parameters:
 - Capillary voltage: -2.8 kV
 - Sampling cone: 40 V
 - Source temperature: 120°C
 - Desolvation temperature: 350°C
 - Cone gas: 50 L/h
 - Desolvation gas: 800 L/h
- Collision energy:
 - Low energy: 6 eV
 - High energy: 20-40 eV ramp

Calibration and Quality Assurance:

- Calibrate the mass spectrometer with sodium formate solution prior to analysis.
- Inject a system suitability standard (known concentration of reference compound) to verify performance.

- Use leucine enkephalin ($[M-H]^- = 554.2615$) as lock mass reference for accurate mass measurements.

Data Processing:

- Process raw data using appropriate software (e.g., Progenesis QI, MassLynx)
- Identify **Osmanthuside H** based on exact mass ($431.1558 [M-H]^-$), retention time, and fragmentation pattern
- Extract ion chromatograms with a mass window of 5 ppm for quantification

Troubleshooting:

- If sensitivity decreases, clean ion source and check nebulizer gas flow.
- If retention time shifts, re-equilibrate column with initial conditions for 5 additional cycles.
- If mass accuracy drifts, recalibrate instrument and check lock mass reference [1] [3] [2].

Applications in Research

Biological Activities

Research on **Osmanthuside H** has revealed several promising **biological activities** that highlight its potential in pharmaceutical applications and functional food development. As a member of the phenylethanoid glycoside family, it exhibits **antioxidant properties** that contribute to the mitigation of oxidative stress in biological systems. These properties are particularly valuable in the context of hepatoprotection, where oxidative damage plays a significant role in the progression of liver diseases. Additionally, **Osmanthuside H** demonstrates **anti-inflammatory effects** through modulation of inflammatory pathways and cytokine production, suggesting potential applications in the management of chronic inflammatory conditions. While the specific pharmacological mechanisms of **Osmanthuside H** require further investigation, its structural similarity to other well-characterized phenylethanoid glycosides indicates potential shared biological targets and activities [1] [2].

The presence of **Osmanthuside H** in traditional herbal medicines such as Ligustri Lucidi Fructus (Nüzhenzi) suggests its potential contribution to the documented therapeutic effects of these preparations. Traditional applications include liver and kidney nourishment, vision improvement, and anti-aging effects, which align with the known biological activities of phenylethanoid glycosides. Furthermore, the compound's role in plant

defense mechanisms may translate to antimicrobial or antiviral effects in human applications, though these specific activities require validation through targeted biological assays. The growing interest in natural product-based drug discovery positions **Osmanthuside H** as a promising candidate for further pharmacological investigation and development [1].

Research Applications

The analytical protocols for **Osmanthuside H** have diverse applications across multiple research domains, facilitating advancements in natural product chemistry and biomarker discovery. In **quality control** of herbal medicines, these methods enable the standardization of raw materials and finished products through quantification of marker compounds, ensuring batch-to-batch consistency and therapeutic efficacy. The high sensitivity and specificity of UPLC-ESI-Q-TOF-MS analysis allow for the detection of **Osmanthuside H** even in complex multi-herbal formulations, where chromatographic separation presents significant challenges. Additionally, these analytical approaches support **metabolomic studies** investigating the influence of cultivation conditions, harvesting time, and processing methods on the phytochemical composition of medicinal plants, providing valuable insights for optimizing production protocols [1] [2].

In drug discovery and development, **Osmanthuside H** analysis protocols facilitate the screening of plant resources for this valuable compound, guiding the selection of starting materials for extraction and isolation programs. The ability to rapidly identify and quantify **Osmanthuside H** in complex mixtures accelerates the preliminary assessment of potential source materials, streamlining the natural product discovery pipeline. Furthermore, these analytical methods support **pharmacokinetic studies** investigating the absorption, distribution, metabolism, and excretion of **Osmanthuside H**, though such applications may require further method validation in biological matrices. As research interest in phenylethanoid glycosides continues to grow, the standardized protocols for **Osmanthuside H** analysis provide a valuable foundation for comparative studies across different plant species and medicinal preparations [1] [2].

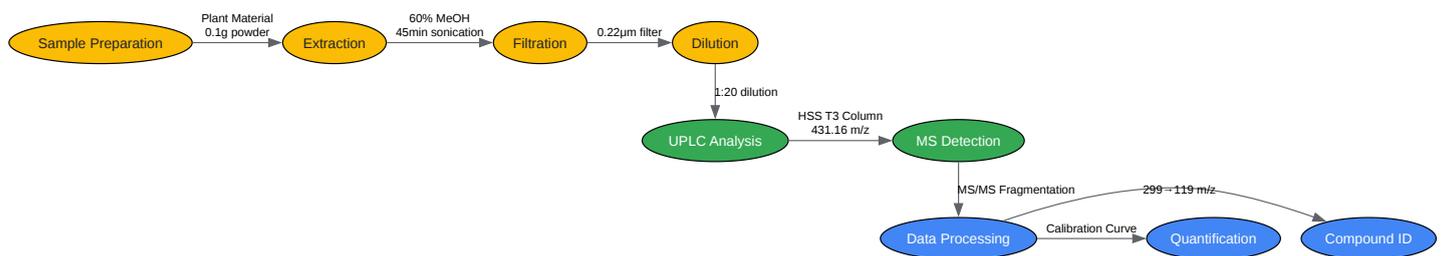
Conclusions

The application of advanced mass spectrometry techniques, particularly UPLC-ESI-Q-TOF-MS, has significantly advanced the analysis of **Osmanthuside H** in complex plant matrices. The protocols detailed in these application notes provide researchers with robust methodologies for the identification, characterization,

and quantification of this valuable phenylethanoid glycoside. The **key advantages** of these methods include high sensitivity, selectivity, and the ability to provide structural information through accurate mass measurement and characteristic fragmentation patterns. As natural product research continues to evolve toward increasingly comprehensive analyses, these established protocols will serve as valuable tools for quality control, standardization, and biological activity assessment of **Osmanthuside H**-containing materials [1] [2].

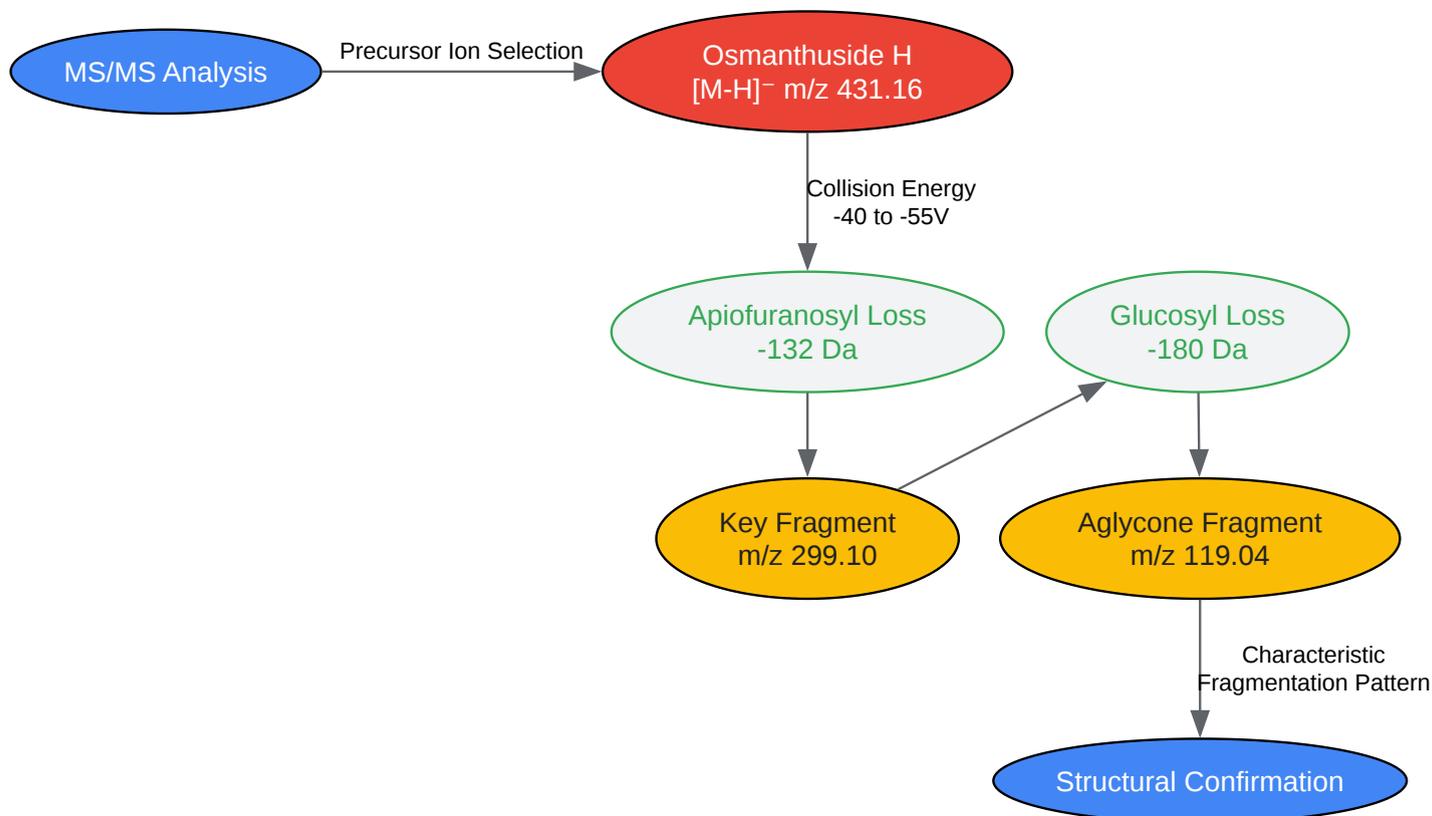
Future developments in **Osmanthuside H** analysis will likely focus on enhancing throughput through implementation of rapid chromatography techniques and expanding applications to biological matrices for pharmacokinetic studies. Additionally, the integration of these targeted analyses with untargeted metabolomic approaches may provide broader insights into the biosynthetic pathways and ecological roles of **Osmanthuside H** in producing plants. The continued refinement of these analytical protocols will support the growing interest in phenylethanoid glycosides as promising candidates for pharmaceutical development, contributing to the discovery and utilization of bioactive natural products [1] [2].

Experimental Workflow and Pathway Analysis



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Figure 1: Experimental Workflow for **Osmanthuside H** Analysis



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Figure 2: Mass Spectrometry Fragmentation Pathway of **Osmanthuside H**

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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Mass Spectrometry Analysis of Osmanthuside H]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b579123#osmanthuside-h-mass-spectrometry-analysis]

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